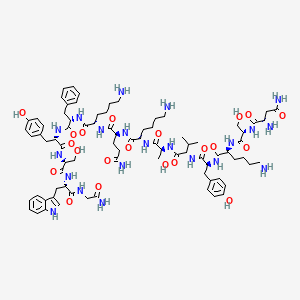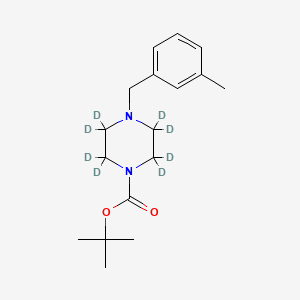
Tetrachloroethylene-13C2
Übersicht
Beschreibung
Tetrachloroethylene-13C2 is a stable isotope-labeled compound with the molecular formula Cl2C=CCCl2. It is a derivative of tetrachloroethylene, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental analysis and chemical reaction mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachloroethylene-13C2 can be synthesized through the chlorination of acetylene-13C2. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of this compound. The process requires careful monitoring of temperature and pressure to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous chlorination of acetylene-13C2 in a reactor, followed by purification steps such as distillation to remove impurities and obtain the desired isotopically labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachloroethylene-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid and other chlorinated by-products.
Reduction: Reduction reactions can convert it to less chlorinated compounds such as trichloroethylene.
Substitution: this compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed:
Oxidation: Trichloroacetic acid, dichloroacetic acid.
Reduction: Trichloroethylene, dichloroethylene.
Substitution: Various substituted ethylene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tetrachloroethylene-13C2 is widely used in scientific research due to its isotopic labeling, which provides valuable insights into chemical and biological processes. Some key applications include:
Environmental Analysis: Used to trace the fate and transport of tetrachloroethylene in the environment, particularly in groundwater contamination studies.
Chemical Reaction Mechanisms: Helps in studying the detailed mechanisms of chlorination and dechlorination reactions.
Biological Studies: Employed in metabolic studies to understand the biotransformation of chlorinated compounds in living organisms.
Industrial Applications: Used in the development of new materials and chemicals through isotopic labeling techniques
Wirkmechanismus
The mechanism of action of tetrachloroethylene-13C2 involves its interaction with various molecular targets and pathways. In environmental systems, it undergoes reductive dechlorination, where it is sequentially dechlorinated to form less chlorinated compounds. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
Tetrachloroethylene-13C2 can be compared with other similar compounds such as:
Tetrachloroethylene-13C1: Contains only one carbon-13 isotope, making it less useful for certain isotopic studies.
Trichloroethylene-13C2: Has one less chlorine atom, leading to different chemical properties and reactivity.
1,1,2,2-Tetrachloroethane-13C2: Another chlorinated compound with different structural and chemical characteristics .
Uniqueness: this compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in isotopic studies. This makes it particularly valuable in tracing and analyzing complex chemical and biological processes .
Eigenschaften
IUPAC Name |
1,1,2,2-tetrachloro(1,2-13C2)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYCFOTNPOANT-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[13C](Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745778 | |
| Record name | Tetrachloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-49-6 | |
| Record name | Tetrachloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)

